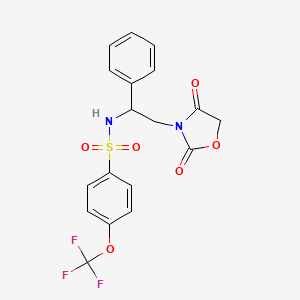

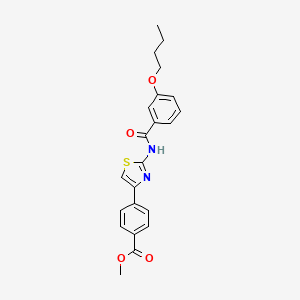

Methyl 4-(2-(3-butoxybenzamido)thiazol-4-yl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The thiazole ring is a key part of the structure of “Methyl 4-(2-(3-butoxybenzamido)thiazol-4-yl)benzoate”. Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .科学的研究の応用

Antimicrobial Applications

Thiazole derivatives like Methyl 4-(2-(3-butoxybenzamido)thiazol-4-yl)benzoate have been studied for their potential as antimicrobial agents . Their ability to inhibit bacterial growth makes them candidates for developing new antibiotics, especially in the face of rising antibiotic resistance.

Anticancer Research

Compounds with a thiazole ring have shown promise in anticancer research. They can act as topoisomerase inhibitors, which are crucial in the replication of cancer cells. This property is being explored to develop novel chemotherapy agents .

Antifungal Activity

Similar to their antibacterial properties, thiazole derivatives are also being investigated for their antifungal effects. This includes potential treatments for fungal infections that are difficult to manage with current medications .

Antiviral Drug Development

The thiazole structure is present in several antiretroviral drugs. Research into thiazole derivatives continues to be significant for the development of new drugs to combat viral diseases, including HIV .

Agricultural Chemistry

In agriculture, thiazole derivatives are explored for their herbicidal activities. They can provide an alternative to existing herbicides, potentially offering more effective control of weeds with less environmental impact .

Neuroprotective Agents

The neuroprotective potential of thiazole compounds is another area of interest. They may play a role in protecting nerve cells from damage or degeneration, which is particularly relevant in diseases like Alzheimer’s and Parkinson’s .

Environmental Science

Thiazole derivatives are being studied for their role in environmental science, particularly in the degradation of pollutants. Their chemical properties may be harnessed to break down harmful substances in the environment .

Biochemical Research

In biochemistry, the thiazole ring is a key component of Vitamin B1 (thiamine), which is essential for carbohydrate metabolism and normal neural function. Research into thiazole derivatives like Methyl 4-(2-(3-butoxybenzamido)thiazol-4-yl)benzoate can lead to a better understanding of metabolic processes and the development of metabolic disorder treatments .

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit topoisomerase I, a crucial enzyme involved in DNA replication .

Biochemical Pathways

Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Pharmacokinetics

Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .

Result of Action

Thiazole derivatives have been associated with various cellular effects due to their diverse biological activities . For instance, some thiazole derivatives have been found to exhibit potent cytotoxicity against various human cancer cell lines .

Action Environment

The biological activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .

特性

IUPAC Name |

methyl 4-[2-[(3-butoxybenzoyl)amino]-1,3-thiazol-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-3-4-12-28-18-7-5-6-17(13-18)20(25)24-22-23-19(14-29-22)15-8-10-16(11-9-15)21(26)27-2/h5-11,13-14H,3-4,12H2,1-2H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOMXGZAGUWJPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-(3-butoxybenzamido)thiazol-4-yl)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2862421.png)

![4-[Ethyl(methyl)amino]-2-methylbenzaldehyde](/img/structure/B2862423.png)

![2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2862427.png)

![N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2862428.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B2862429.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide](/img/structure/B2862430.png)

![2-(4-benzylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2862433.png)